molecular formula C21H15NO3S B2489488 N-(naphthalen-2-ylsulfonyl)-1-naphthamide CAS No. 696640-65-0

N-(naphthalen-2-ylsulfonyl)-1-naphthamide

Cat. No.: B2489488
CAS No.: 696640-65-0
M. Wt: 361.42
InChI Key: RWNHOGBPEMXZRR-UHFFFAOYSA-N
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Description

N-(naphthalen-2-ylsulfonyl)-1-naphthamide is an organic compound characterized by the presence of a naphthalene ring system attached to a sulfonyl group and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-2-ylsulfonyl)-1-naphthamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 1-naphthylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve naphthalene-2-sulfonyl chloride in an appropriate solvent, such as dichloromethane.
  • Add 1-naphthylamine to the solution.
  • Add triethylamine dropwise to the reaction mixture to neutralize the hydrochloric acid formed.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-ylsulfonyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted naphthamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(naphthalen-2-ylsulfonyl)-1-naphthamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(naphthalen-1-ylsulfonyl)-1-naphthamide
  • N-(naphthalen-2-ylsulfonyl)-2-naphthamide
  • N-(naphthalen-2-ylsulfonyl)-1-anthramide

Uniqueness

N-(naphthalen-2-ylsulfonyl)-1-naphthamide is unique due to the specific positioning of the sulfonyl and amide groups on the naphthalene ring system. This unique arrangement imparts distinct chemical and physical properties to the compound, making it suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

N-naphthalen-2-ylsulfonylnaphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3S/c23-21(20-11-5-9-16-7-3-4-10-19(16)20)22-26(24,25)18-13-12-15-6-1-2-8-17(15)14-18/h1-14H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNHOGBPEMXZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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